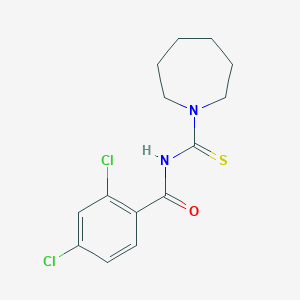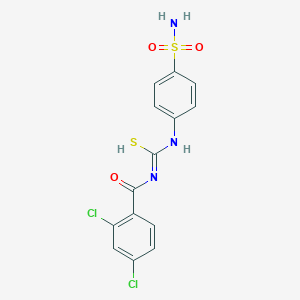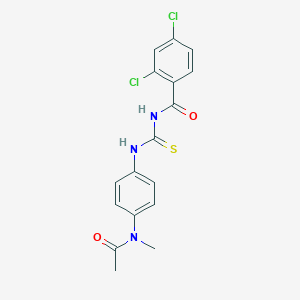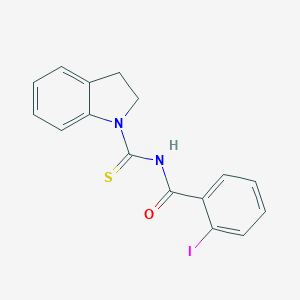![molecular formula C17H16N4O5S B320909 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE](/img/structure/B320909.png)
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE is a complex organic compound with a molecular formula of C17H16N4O5S. This compound is characterized by the presence of nitro, hydrazino, and benzamide functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Acetylation: The addition of an acetyl group to the phenoxy moiety.
Hydrazination: The reaction of the acetylated compound with hydrazine to form the hydrazino derivative.
Coupling: The final coupling of the thioylated hydrazino derivative with the nitrobenzamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The hydrazino and benzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino or benzamide derivatives.
Applications De Recherche Scientifique
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydrazino and benzamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-nitro-N-[(2-hydroxyacetyl)hydrazino]carbothioyl)benzamide
- 3-nitro-N-[(2-phenoxyacetyl)hydrazino]carbothioyl)benzamide
- 3-nitro-N-[(2-methylphenoxy)acetyl]hydrazino]carbothioyl)benzamide
Uniqueness
2-(4-METHYLPHENOXY)-N-({[(3-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug development and other applications.
Propriétés
Formule moléculaire |
C17H16N4O5S |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[[[2-(4-methylphenoxy)acetyl]amino]carbamothioyl]-3-nitrobenzamide |
InChI |
InChI=1S/C17H16N4O5S/c1-11-5-7-14(8-6-11)26-10-15(22)19-20-17(27)18-16(23)12-3-2-4-13(9-12)21(24)25/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,23,27) |
Clé InChI |
UHMAGKOLJOLKSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320829.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-nitrobenzamide](/img/structure/B320836.png)
![N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-2-nitrobenzamide](/img/structure/B320838.png)
![2,4-dichloro-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320839.png)



![2,4-dichloro-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320844.png)


![4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide](/img/structure/B320849.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B320850.png)
![N-(4-fluorobenzoyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B320851.png)
![N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B320853.png)
